
3-Amino-2-tert-butylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-tert-butylphenylamine, also known as 2-Amino-4-tert-butylphenol, is an organic compound with the molecular formula C10H15NO. It is a tertiary amine and an aromatic amine. This compound is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Amino-2-tert-butylphenylamine is not fully understood. However, it is believed to act as a reducing agent due to the presence of the amino group and the tert-butyl group. It can also act as a nucleophile due to the presence of the amino group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-tert-butylphenylamine have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-2-tert-butylphenylamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 3-Amino-2-tert-butylphenylamine. One potential area of research is the development of new synthetic methods for the compound that can improve yield and reduce the use of hazardous chemicals. Another area of research is the exploration of its potential applications in the field of organic electronics, such as in the development of new OLEDs and organic solar cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-Amino-2-tert-butylphenylamine can be achieved through several methods. One of the most commonly used methods is the reduction of 3-nitro-2-tert-butylphenylamine using a reducing agent such as iron or zinc. Another method involves the reduction of 3-amino-2,6-dimethylphenol using sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-Amino-2-tert-butylphenylamine has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells. It has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of other organic compounds.
Propriétés
Nom du produit |
3-Amino-2-tert-butylphenylamine |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-tert-butylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,11-12H2,1-3H3 |
Clé InChI |
KWTZFUAWBOIKBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC=C1N)N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




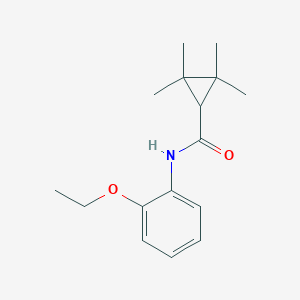

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

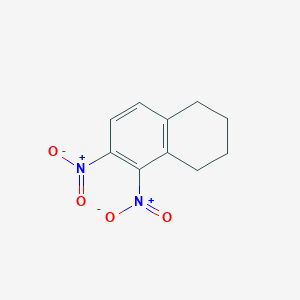
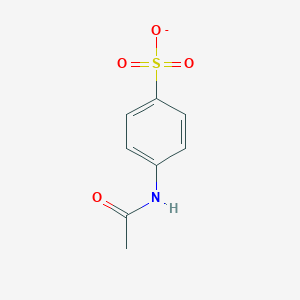
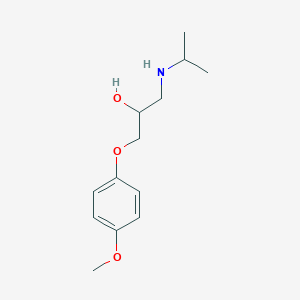
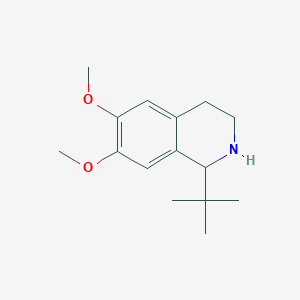

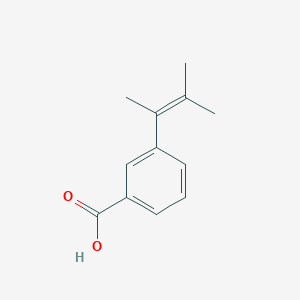


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)